molecular formula C11H8F4O4 B2686255 (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester CAS No. 1417501-15-5

(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester

Cat. No.: B2686255
CAS No.: 1417501-15-5
M. Wt: 280.175
InChI Key: ZUKSLWVCQCJHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester: is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenyl ring. This compound is of interest due to its unique chemical properties, which make it useful in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-trifluoromethoxy-benzene.

    Formation of Intermediate: The benzene derivative undergoes a Friedel-Crafts acylation to introduce the oxo-acetic acid moiety.

    Esterification: The resulting oxo-acetic acid is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester serves as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is explored for its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates in drug discovery. Researchers investigate its derivatives for anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the materials science field, this compound is used in the development of advanced polymers and coatings. Its fluorinated groups impart desirable properties such as chemical resistance and low surface energy, which are beneficial in various industrial applications.

Mechanism of Action

The mechanism by which (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, its action may involve interaction with specific enzymes or receptors, modulating biological pathways. The trifluoromethoxy group can enhance binding affinity and selectivity towards target proteins, influencing the compound’s pharmacokinetic and pharmacodynamic profiles.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methoxy-phenyl)-oxo-acetic acid ethyl ester: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (3-Chloro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester: Contains a chlorine atom instead of a fluorine atom at the 3-position.

    (3-Fluoro-4-trifluoromethyl-phenyl)-oxo-acetic acid ethyl ester: Has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of both fluorine and trifluoromethoxy groups in (3-Fluoro-4-trifluoromethoxy-phenyl)-oxo-acetic acid ethyl ester makes it unique. These groups significantly influence the compound’s electronic properties, enhancing its reactivity and stability. This uniqueness is leveraged in various applications, particularly in the design of molecules with specific biological activities or material properties.

By understanding the synthesis, reactions, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 2-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O4/c1-2-18-10(17)9(16)6-3-4-8(7(12)5-6)19-11(13,14)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKSLWVCQCJHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.